5-Bromo-6-(p-toluidino)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidinediones Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione typically involves the reaction of 5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with p-toluidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinediones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to DNA repair mechanisms and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death . Additionally, it may interact with other proteins and signaling pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-benzyl-5-bromo-1H-pyrimidine-2,4-dione: This compound shares a similar pyrimidinedione structure but has different substituents, leading to distinct chemical and biological properties.
5-Bromo-6-ethoxy-5-methyl-dihydro-pyrimidine-2,4-dione: Another related compound with variations in the substituents, affecting its reactivity and applications.
Uniqueness
5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
100763-66-4 |
---|---|
Molecular Formula |
C11H10BrN3O2 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
5-bromo-6-(4-methylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10BrN3O2/c1-6-2-4-7(5-3-6)13-9-8(12)10(16)15-11(17)14-9/h2-5H,1H3,(H3,13,14,15,16,17) |
InChI Key |
XCZQWOVVHWQUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)NC(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.